3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC15695878
Molecular Formula: C21H20O4
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O4 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
| Standard InChI | InChI=1S/C21H20O4/c1-13(22)12-24-19-10-9-17-14(2)18(11-16-7-5-4-6-8-16)21(23)25-20(17)15(19)3/h4-10H,11-12H2,1-3H3 |
| Standard InChI Key | WCRKMLALFZVZIB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC3=CC=CC=C3 |
Introduction
3-Benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, which is a subset of coumarin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C21H20O4, with a molecular weight of approximately 336.4 g/mol.
Synthesis Methods
The synthesis of 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the alkylation of a chromenone derivative. This process may include several steps, such as the reaction of a chromenone precursor with appropriate alkylating agents under controlled conditions.
Biological Activities and Applications
Research indicates that this compound exhibits notable biological activities, which make it a subject of interest in medicinal chemistry. Its unique functional groups may interact with various biological targets, potentially leading to applications in drug development.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 3-Benzyl-4,8-Dimethyl-7-(2-Oxopropoxy)-2H-Chromen-2-One | C21H20O4 | 2-Oxopropoxy substituent |
| 3-Benzyl-4,8-Dimethyl-7-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One | C26H22O | Phenylethoxy substituent |
| 3-Benzyl-4,8-Dimethyl-7-(Cinnamyloxy)-Chromen-2-One | Not specified | Cinnamyloxy group |
Comparison with Similar Compounds
Similar compounds, such as 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one and 3-benzyl-4,8-dimethyl-7-(cinnamyloxy)-chromen-2-one, share structural similarities but differ in their substituents. These differences can significantly affect their chemical properties and biological activities.
Research and Development
Ongoing research focuses on understanding the interactions of 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one with biological targets. This involves studying its potential therapeutic applications and exploring its role in various biochemical pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume